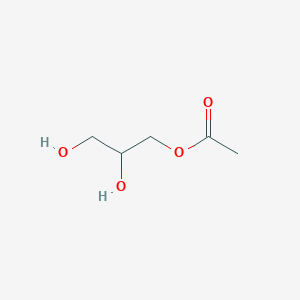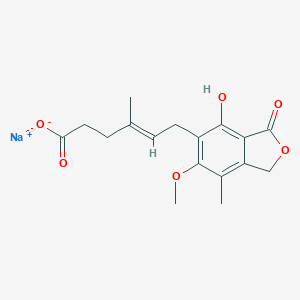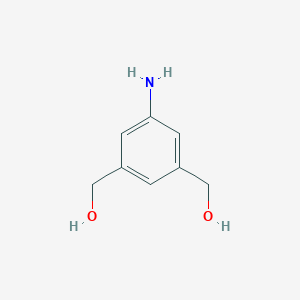
5-Amino-1,3-dihydroxymethylbenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-Amino-1,3-dihydroxymethylbenzene involves multi-step chemical processes. A closely related compound, 5′-amino-2,4-dihydroxy-4″-methyl-1,1′:3′,1″-terphenyl-4′,6-dicarbonitrile, shows the complexity of synthesizing amino-dihydroxy derivatives. The synthesis often requires specific conditions and starting materials to introduce the desired functional groups accurately (Verma, Quraishi, & Singh, 2015).
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-Amino-1,3-dihydroxymethylbenzene can be elucidated through techniques like X-ray diffraction, providing insights into the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules. For example, the study on 1-(bromomethyl)-3,5-dimethoxybenzene provided detailed structural characterization using spectroscopic techniques (Saeed et al., 2024).
Chemical Reactions and Properties
Compounds with similar structural features exhibit varied chemical behaviors depending on their functional groups and molecular configuration. For instance, fluorinated polyimides based on derivatives of benzene show remarkable thermal stability and low moisture absorption, which are critical properties for materials science applications (Yang & Hsiao, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and density, of compounds like 5-Amino-1,3-dihydroxymethylbenzene, are influenced by their molecular structure. These properties are essential for determining the compound's practical applications and handling requirements. For example, the solubility and thermal behavior of synthesized polymers provide insight into their potential use in various industrial applications (Yang & Hsiao, 2004).
Chemical Properties Analysis
The chemical properties of amino-dihydroxybenzene derivatives are largely determined by the presence of functional groups such as amino and hydroxyl groups. These groups can participate in a range of chemical reactions, offering a pathway to synthesize a variety of chemical compounds. The reactivity towards different reagents and conditions can lead to the formation of complex molecules with diverse applications (Verma, Quraishi, & Singh, 2015).
Applications De Recherche Scientifique
Corrosion Inhibition
5-Amino-1,3-dihydroxymethylbenzene derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds can significantly protect materials like mild steel and aluminum from corrosion in acidic and alkaline environments. The derivatives act as mixed-type inhibitors, adhering to the material's surface and forming a protective layer, thereby reducing corrosion rates. This is particularly useful in industries where metal longevity is crucial, such as in construction and manufacturing (Verma et al., 2015) (Verma et al., 2015).
Synthesis of Amino Tetrazoles
An efficient method for synthesizing substituted 5-amino tetrazoles from selenoureas has been developed using 5-amino-1,3-dihydroxymethylbenzene derivatives. This novel approach aligns with green chemistry principles, offering a sustainable route to creating valuable compounds for various applications, including pharmaceuticals and agrochemicals (Xie et al., 2015).
Antiradical Activity
The antiradical properties of certain 5-amino-1,3-dihydroxymethylbenzene derivatives have been evaluated in radical chain oxidation processes. These compounds exhibit significant antiradical activities, making them potential candidates for antioxidant applications. Their ability to interact with radicals suggests potential uses in materials science and medicinal chemistry for developing new antioxidants (Yakupova et al., 2013).
Polymer Synthesis
5-Amino-1,3-dihydroxymethylbenzene derivatives have been used in the synthesis of hyperbranched polyethers. These polymers exhibit unique properties such as high molecular weights and numerous functional groups, making them useful in various applications, including coatings, adhesives, and as modifiers to enhance the properties of other polymers (Uhrich et al., 1992).
Safety And Hazards
When handling “5-Amino-1,3-dihydroxymethylbenzene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers
A paper titled “Synthesis and characterization of 5-amino-1,3,6-trinitro-1H-benzo[d]imidazol-2(3H)-one as an energetic material” discusses the synthesis of a related compound, providing insight into potential synthetic routes for similar compounds .
Propriétés
IUPAC Name |
[3-amino-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRLJOVKGWVBHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-dihydroxymethylbenzene | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



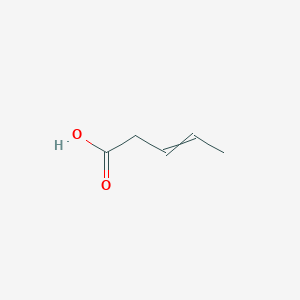
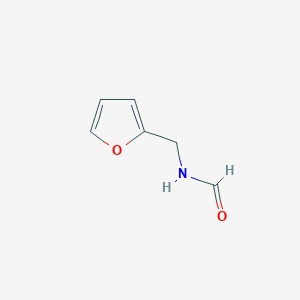
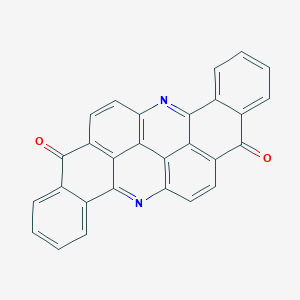
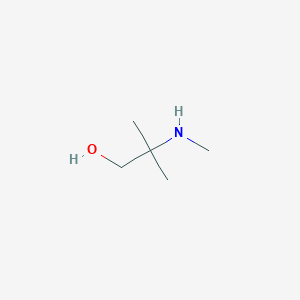
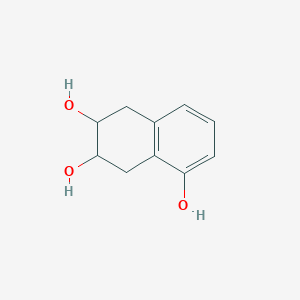
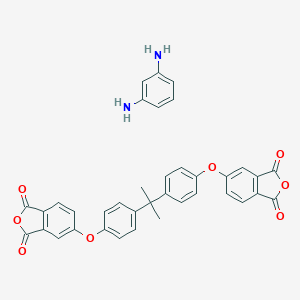

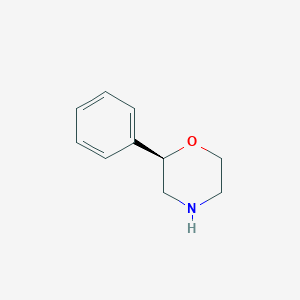
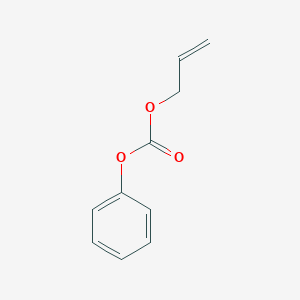
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B36621.png)
